Regioisomeric Differentiation: Structural Identity vs. 2-Amino-4-bromo-6-fluorophenol (CAS 182499-89-4)
2-Amino-6-bromo-4-fluorophenol (CAS 502496-32-4) and its regioisomer 2-amino-4-bromo-6-fluorophenol (CAS 182499-89-4) share the identical molecular formula (C₆H₅BrFNO) and molecular weight (206.01 g/mol) but possess distinct InChIKey identifiers and MDL numbers, confirming they are non-interchangeable chemical entities. The target compound has the bromine ortho to the hydroxyl (position 6) and fluorine para (position 4), while the regioisomer has the reverse substitution [1][2]. This positional difference is critical because ortho-bromine exerts direct steric and electronic effects on both the adjacent –OH and –NH₂ groups, influencing hydrogen bonding, acidity, and nucleophilicity in ways the para-bromine regioisomer cannot replicate .
| Evidence Dimension | Structural identity (InChIKey, MDL number, substitution pattern) |
|---|---|
| Target Compound Data | InChIKey: YPSXHYMXEAXEAD-UHFFFAOYSA-N; MDL: MFCD03094183; Br at C6 (ortho to OH), F at C4 (para to OH) |
| Comparator Or Baseline | Regioisomer CAS 182499-89-4: MDL MFCD03094184; Br at C4 (para to OH), F at C6 (ortho to OH) |
| Quantified Difference | Non-identical InChIKey (different connectivity); distinct MDL numbers (MFCD03094183 vs. MFCD03094184); reversed halogen positions |
| Conditions | Structural and database comparison (PubChem, CAS Common Chemistry, vendor catalogues) |
Why This Matters
Procurement of the incorrect regioisomer leads to a different chemical entity with altered reactivity, potentially invalidating synthetic routes, patent coverage, and biological screening results.
- [1] PubChem. 2-Amino-6-bromo-4-fluorophenol. Compound Summary CID 2737639. InChIKey: YPSXHYMXEAXEAD-UHFFFAOYSA-N. View Source
- [2] ChemWhat. 2-Amino-4-bromo-6-fluorophenol CAS 182499-89-4. MDL MFCD03094184. View Source
